molecular formula C18H15FN2OS B2538913 3-((2-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine CAS No. 920477-70-9

3-((2-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine

Cat. No.: B2538913
CAS No.: 920477-70-9
M. Wt: 326.39
InChI Key: NTGFSEYTGLMKBT-UHFFFAOYSA-N
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Description

3-((2-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 2-fluorobenzylthio group and a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Introduction of the 2-Fluorobenzylthio Group: This step involves the nucleophilic substitution of a halogenated pyridazine derivative with 2-fluorobenzylthiol under basic conditions.

    Attachment of the 4-Methoxyphenyl Group: The final step involves the coupling of the pyridazine derivative with a 4-methoxyphenyl halide using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((2-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((2-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological macromolecules.

    Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-((2-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine
  • 3-((3-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine
  • 3-((4-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine

Uniqueness

3-((2-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine is unique due to its specific substitution pattern on the pyridazine ring, which can confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS/c1-22-15-8-6-13(7-9-15)17-10-11-18(21-20-17)23-12-14-4-2-3-5-16(14)19/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGFSEYTGLMKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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